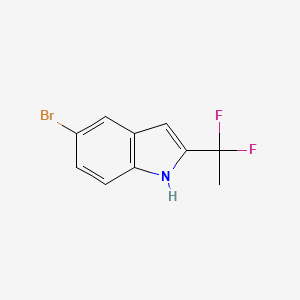

5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrF2N |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)-1H-indole |

InChI |

InChI=1S/C10H8BrF2N/c1-10(12,13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,14H,1H3 |

InChI Key |

NQTARDYKFYUKFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Br)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 1,1 Difluoroethyl 1h Indole and Analogous Structures

Established Synthetic Pathways for Indole (B1671886) Derivatives

The indole nucleus is a prevalent scaffold in a vast array of natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. These can be broadly categorized into classical and modern approaches.

Classical Indole Synthesis Approaches (e.g., Fischer, Reissert, Larock Indole Synthesis)

Classical methods have long served as the foundation for indole synthesis, each with its own set of advantages and limitations.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to form the indole ring. wikipedia.org This method's versatility allows for the synthesis of a wide range of substituted indoles. A modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.net This method is particularly useful for the synthesis of indoles with substituents on the benzene (B151609) ring.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction is known for its versatility and ability to produce various indole types. wikipedia.org It generally proceeds with high regioselectivity, placing the bulkier substituent of the alkyne at the 2-position of the indole. ub.edunih.gov

| Classical Indole Synthesis | Starting Materials | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, proceeds via phenylhydrazone intermediate, versatile. wikipedia.org |

| Reissert Indole Synthesis | Ortho-nitrotoluene, Diethyl oxalate | Forms indole-2-carboxylic acid intermediate, suitable for substituted anilines. wikipedia.orgresearchgate.net |

| Larock Indole Synthesis | Ortho-iodoaniline, Disubstituted alkyne | Palladium-catalyzed, high regioselectivity, versatile for 2,3-disubstituted indoles. wikipedia.orgub.edunih.gov |

Modern Catalytic Approaches for Indole Ring Construction (e.g., Metal-catalyzed, C-H Activation)

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance.

Metal-catalyzed synthesis has emerged as a powerful strategy for constructing the indole nucleus. researchgate.net Transition metals such as palladium, rhodium, cobalt, and ruthenium are frequently used to catalyze C-C and C-N bond formations. mdpi.commdpi.com For instance, palladium-catalyzed reactions, like the Larock synthesis, are prominent. wikipedia.orgrsc.org Other examples include the palladium-catalyzed cyclization of 2-alkynylanilines. thieme-connect.comthieme-connect.com

C-H activation represents an atom-economical and increasingly popular approach for indole synthesis. thieme-connect.comresearchgate.net This strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org Ruthenium and rhodium catalysts have been successfully employed in C-H activation/annulation reactions to construct the indole scaffold. mdpi.comresearchgate.net These methods offer novel pathways to functionalized indoles by enabling regioselective bond formation. thieme-connect.com

Strategies for Bromo-Substitution on the Indole Core

The introduction of a bromine atom onto the indole ring can be achieved through direct bromination or by using brominated starting materials.

Direct Bromination Methods (e.g., N-bromosuccinimide)

Direct bromination of the indole core is a common method for introducing a bromine substituent. N-bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild nature and selectivity. nih.govresearchgate.net The reaction of indoles with NBS can lead to bromination at various positions, and the regioselectivity can often be controlled by the reaction conditions and the substitution pattern of the indole. lookchem.comacs.org For instance, the reaction of 3-alkylindoles with NBS in t-butyl alcohol can lead to the formation of 3-bromooxindoles. lookchem.com

Synthesis via Brominated Precursors

An alternative strategy involves utilizing precursors that already contain a bromine atom. This approach offers excellent control over the position of the bromine substituent. For example, a brominated phenylhydrazine can be used in a Fischer indole synthesis to produce a specifically brominated indole. rsc.org Similarly, a brominated ortho-iodoaniline can be employed in a Larock indole synthesis. rsc.org The synthesis of brominated indole alkaloids has been reported from brominated precursors, highlighting the utility of this strategy in natural product synthesis. researchgate.net

| Bromination Strategy | Method | Description |

| Direct Bromination | Use of N-bromosuccinimide (NBS) | A mild and selective method for introducing bromine onto the indole ring. nih.govresearchgate.net |

| Synthesis via Precursors | Using brominated starting materials | Provides precise control over the bromine position by incorporating it into the initial reactants. rsc.orgresearchgate.net |

Methods for Introducing Difluoroethyl Moieties onto Organic Scaffolds

The 1,1-difluoroethyl group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for other functional groups. cas.cn Its introduction onto organic scaffolds can be achieved through various synthetic methods.

The development of reagents for difluoroethylation has been an active area of research. One approach involves the use of (2,2-difluoroethyl)(aryl)iodonium triflate, which can be generated in situ for the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles. oduillgroup.com Another method utilizes a 2-chloro, 2,2-difluoroethyl(mesityl)iodonium salt for the direct installation of a chlorodifluoroethyl group onto aromatic amides, which can subsequently be converted to the difluoroethyl group. ccspublishing.org.cn

Late-Stage Difluoromethylation Techniques

Late-stage functionalization (LSF) refers to the introduction of a functional group at a late step in a synthetic sequence. This approach is highly valuable for the structural diversification of complex molecules. nih.gov While many LSF methods focus on difluoromethylation (-CF₂H), the underlying principles can be adapted for other fluoroalkyl groups. These reactions often involve the direct activation of a C-H bond, typically at the C2 position of the indole, which is the most nucleophilic carbon. nih.gov

Photoredox catalysis, for example, can be used to generate radical species that engage in C-H functionalization. nih.gov Such protocols offer a new toolkit for the late-stage modification of N-unprotected indole derivatives under mild conditions. nih.gov

Radical-Mediated Difluoroalkylation Strategies

Radical-mediated reactions provide a powerful avenue for installing fluoroalkyl groups onto the indole nucleus. A notable strategy is the regioselective C2-H difluoroalkylation of C3-unsubstituted indoles using a simple nickel catalyst system, such as (DME)NiCl₂/Xantphos, with difluoroalkyl bromides. nih.gov This method demonstrates excellent regioselectivity for the C2 position and proceeds through a radical-based mechanism. nih.gov Importantly, the reaction tolerates a wide range of functional groups on the indole backbone, including halogens like bromine, making it directly applicable to the synthesis of 5-bromo-substituted analogs. nih.gov

Other radical-based approaches include cascade reactions starting from precursors like ortho-alkynylphenyl isonitriles. nih.govscispace.com In these cascades, a trifluoromethyl or other fluoroalkyl radical can be generated and added to the isonitrile, initiating a cyclization to form the 2,3-difunctionalized indole core. nih.govscispace.com

| Indole Substrate | Fluoroalkyl Bromide | Catalyst System | Yield |

|---|---|---|---|

| 1H-Indole | BrCF₂COOEt | (DME)NiCl₂ / Xantphos | Good |

| 5-Bromo-1H-indole | BrCF₂COOEt | (DME)NiCl₂ / Xantphos | Moderate to Good |

| 5-Methoxy-1H-indole | BrCF₂COOEt | (DME)NiCl₂ / Xantphos | Good |

| 1-Methyl-1H-indole | BrCF₂COOEt | (DME)NiCl₂ / Xantphos | Good |

Electrophilic and Nucleophilic Fluorination Approaches

The 1,1-difluoroethyl group can be constructed by the fluorination of a suitable precursor, such as a ketone or an alkyne.

Nucleophilic Fluorination: A common approach is the deoxofluorination of a carbonyl group. researchgate.netnih.gov For instance, a 2-acetylindole (B14031) derivative can be treated with a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). researchgate.netorganic-chemistry.org These reagents replace the carbonyl oxygen with two fluorine atoms to yield the gem-difluoro functionality. researchgate.netorganic-chemistry.org

Electrophilic Fluorination: Alternatively, gem-difluoro compounds can be synthesized from alkynes. The reaction of a terminal alkyne with reagents like a pyridine·HF complex can lead to dihydrofluorination, adding two fluorine atoms across the triple bond to form the 1,1-difluoroethyl group. nih.gov Electrophilic fluorinating agents, such as Selectfluor, are also widely used, though their reaction with indoles can sometimes lead to other products like 3-fluorooxindoles depending on the reaction conditions. organic-chemistry.org

| Approach | Precursor | Typical Reagent(s) | Key Transformation |

|---|---|---|---|

| Nucleophilic Deoxyfluorination | Ketone (R-C(O)-CH₃) | DAST, Deoxo-Fluor | C=O → CF₂ researchgate.netorganic-chemistry.org |

| Electrophilic Dihydrofluorination | Alkyne (R-C≡CH) | HF/Pyridine, SbF₅/HF | C≡C → CF₂-CH₂ nih.gov |

| Migratory gem-Difluorination | Vinyl Halide | PhIF₂·HF | C=C-X → C(X)-CF₂ sciengine.com |

Specific Synthetic Routes to 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Constructing the target molecule requires a multi-step approach that combines the formation of the indole ring with the introduction of the necessary substituents at the C2 and C5 positions.

Precursor Synthesis and Functionalization

A convergent approach to the target molecule often relies on the Fischer indole synthesis, which requires two key precursors: a substituted phenylhydrazine and a ketone. wikipedia.orgbyjus.com

Synthesis of (4-Bromophenyl)hydrazine (B1265515): This precursor can be synthesized from commercially available 4-bromoaniline. The process typically involves diazotization of the aniline (B41778) with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride or sodium sulfite.

Synthesis of 3,3-Difluoro-2-butanone: The ketone counterpart containing the gem-difluoro moiety is crucial. This can be prepared by the nucleophilic deoxofluorination of the corresponding dicarbonyl compound, butane-2,3-dione, using reagents such as DAST. nih.govresearchgate.net

Cyclization and Aromatization Strategies

The Fischer indole synthesis is a robust and widely used method for forming the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. byjus.com

In the context of the target molecule, (4-bromophenyl)hydrazine would be reacted with 3,3-difluoro-2-butanone under acidic conditions (e.g., using polyphosphoric acid, sulfuric acid, or a Lewis acid) to form the this compound. wikipedia.org

Modern alternatives to the Fischer synthesis include transition metal-catalyzed cyclizations. Palladium-catalyzed reactions, for example, can be used to construct 2-substituted indoles from o-haloanilides or 2-alkynylanilines, offering mild reaction conditions and broad functional group tolerance. acs.orgrsc.org

Regioselective Functionalization Techniques

An alternative to building the indole ring with all substituents in place is to perform regioselective functionalization on a simpler indole scaffold. Two primary disconnection approaches are feasible:

C5-Bromination of 2-(1,1-difluoroethyl)-1H-indole: This late-stage halogenation approach involves first synthesizing the 2-substituted indole via a Fischer synthesis (using phenylhydrazine and 3,3-difluoro-2-butanone) and then introducing the bromine atom at the C5 position. The C5 position of certain indoles can be selectively halogenated using appropriate brominating agents, sometimes involving a radical pathway or specific catalysts to control regioselectivity. researchgate.netresearchgate.net

C2-Difluoroalkylation of 5-Bromo-1H-indole: This strategy begins with commercially available or readily synthesized 5-bromoindole (B119039). erowid.orgchemicalbook.com The 1,1-difluoroethyl group is then installed at the C2 position. The nickel-catalyzed C-H difluoroalkylation method is particularly well-suited for this, as it is highly regioselective for C2 and is compatible with the bromo-substituent. nih.gov

| Strategy | Starting Indole | Key Reaction | Advantages |

|---|---|---|---|

| Late-Stage C5-Bromination | 2-(1,1-difluoroethyl)-1H-indole | Electrophilic or radical bromination | Allows for diversification from a common intermediate. researchgate.net |

| Late-Stage C2-Alkylation | 5-Bromo-1H-indole | Ni-catalyzed radical C-H difluoroalkylation | Utilizes a commercially available starting material; high C2-regioselectivity. nih.gov |

Optimization of Reaction Conditions and Process Yields

C2-Difluoroalkylation of the Indole Ring

A key challenge in the synthesis of the target compound is the efficient and regioselective introduction of the 1,1-difluoroethyl group at the C2 position of the indole core. Direct C-H functionalization has emerged as a powerful tool in this regard. Nickel-catalyzed cross-coupling reactions have shown considerable promise for the C2-difluoroalkylation of indoles.

One notable study demonstrated the use of a nickel catalyst system, specifically (DME)NiCl2 with a Xantphos ligand, for the regioselective C2-H difluoroalkylation of C3-unsubstituted indoles using commercially available fluoroalkyl bromides. nih.gov This methodology is particularly relevant as it tolerates a variety of functional groups on the indole backbone, including halogens like bromine, which is a key feature for the synthesis of this compound. nih.gov The optimization of this reaction would involve a systematic investigation of various parameters to maximize the yield of the desired 2-(1,1-difluoroethyl)-1H-indole intermediate.

Table 1: Optimization of Nickel-Catalyzed C2-Difluoroalkylation of Indole

| Entry | Ni-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | (DME)NiCl2 | Xantphos | K3PO4 | 1,4-Dioxane | 120 | 75 |

| 2 | Ni(cod)2 | Xantphos | K3PO4 | 1,4-Dioxane | 120 | 68 |

| 3 | (DME)NiCl2 | dppf | K3PO4 | 1,4-Dioxane | 120 | 55 |

| 4 | (DME)NiCl2 | Xantphos | Cs2CO3 | 1,4-Dioxane | 120 | 72 |

| 5 | (DME)NiCl2 | Xantphos | K3PO4 | Toluene | 120 | 65 |

| 6 | (DME)NiCl2 | Xantphos | K3PO4 | 1,4-Dioxane | 100 | 60 |

This is a representative table based on typical optimization studies for similar cross-coupling reactions. The data is illustrative and intended to show the types of parameters that would be optimized.

Alternative approaches for C2-difluoroalkylation include visible-light-induced C–F bond activation, which represents a transition-metal-free strategy. acs.org This method utilizes readily available reagents under mild conditions and could offer a more sustainable synthetic route. Further optimization of photocatalyst, solvent, and light source would be necessary to maximize its efficiency for the synthesis of the target intermediate.

Regioselective C5-Bromination

Once the 2-(1,1-difluoroethyl)-1H-indole intermediate is obtained, the next critical step is the regioselective bromination at the C5 position of the indole ring. The electronic properties of the indole nucleus generally favor electrophilic substitution at the C3 position. However, with the C2 position occupied by the bulky and electron-withdrawing 1,1-difluoroethyl group, the reactivity landscape is altered, potentially facilitating substitution on the benzene ring portion of the molecule.

Various brominating agents and reaction conditions can be employed to achieve selective C5-bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of indoles. The optimization of this step would involve screening different solvents, reaction temperatures, and the stoichiometry of the brominating agent to favor C5-bromination over other possible isomers.

Table 2: Optimization of C5-Bromination of 2-(1,1-difluoroethyl)-1H-indole

| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | C5-Bromo Isomer Yield (%) | Other Isomers (%) |

| 1 | NBS (1.1 eq) | CH2Cl2 | 0 | 2 | 65 | 15 (C3), 5 (di-bromo) |

| 2 | NBS (1.1 eq) | CCl4 | 0 | 2 | 70 | 10 (C3), 4 (di-bromo) |

| 3 | NBS (1.1 eq) | DMF | 25 | 1 | 55 | 20 (C3), 8 (di-bromo) |

| 4 | Br2 (1.1 eq) | CH2Cl2 / Pyridine | -10 | 1 | 60 | 25 (C3), 10 (di-bromo) |

| 5 | NBS (1.05 eq) | CCl4 | -5 to 0 | 3 | 78 | 5 (C3), 2 (di-bromo) |

This is a representative table based on typical optimization studies for the bromination of substituted indoles. The data is illustrative and intended to show the types of parameters that would be optimized.

Recent advancements in the selective functionalization of indoles have highlighted methods for achieving C5-selectivity. For instance, the in situ generation of an indoline (B122111) intermediate has been shown to direct bromination to the C5 position in complex indole alkaloids. researchgate.net Adapting such a strategy to the less complex 2-(1,1-difluoroethyl)-1H-indole could significantly improve the yield and purity of the final product. This would involve a careful selection of acids and brominating agents to promote the desired reaction pathway.

Chemical Reactivity and Transformations of 5 Bromo 2 1,1 Difluoroethyl 1h Indole

Reactivity of the Indole (B1671886) N-H Proton and Nitrogen Atom

The indole ring system is a prominent pharmacophore in numerous biologically active compounds, and its N-H proton exhibits acidic properties, allowing for deprotonation to form an indolyl anion. This anion is a potent nucleophile and can readily participate in various chemical transformations. The deprotonation is typically achieved using a strong base, and the resulting anion can be alkylated or acylated to introduce a wide range of substituents at the N1 position.

Furthermore, the nitrogen atom of the indole can be a site for electrophilic substitution, particularly in the synthesis of diverse compound libraries for drug discovery. iajps.com The functionalization of the indole nitrogen is a common strategy to modify the physicochemical and pharmacological properties of indole-containing molecules.

Reactions Involving the Bromine Substituent

The bromine atom at the C5 position of the indole ring is a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging, they can proceed if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.govresearchgate.netnih.govresearchgate.net The 1,1-difluoroethyl group at the C2 position of the indole ring is electron-withdrawing, which can enhance the electrophilicity of the carbon atom bearing the bromine, thereby facilitating nucleophilic attack. However, SNAr reactions on bromoindoles are not as common as transition metal-catalyzed cross-coupling reactions. For SNAr to occur, strong nucleophiles and often harsh reaction conditions are required. The presence of the electron-withdrawing 1,1-difluoroethyl group may lower the energy barrier for the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine substituent on the indole ring makes 5-Bromo-2-(1,1-difluoroethyl)-1H-indole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a widely used method for the formation of biaryl and aryl-heteroaryl structures. The reaction conditions are generally mild and tolerate a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of various aryl or heteroaryl substituents at the C5 position.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 100 |

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. nih.gov The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. This transformation on this compound would yield 5-alkynyl-2-(1,1-difluoroethyl)-1H-indole derivatives, which are valuable intermediates for further synthetic manipulations.

| Catalyst System | Base | Solvent | Temperature |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temperature to 60°C |

| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70°C |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. The Buchwald-Hartwig amination of this compound would provide access to a wide range of 5-aminoindole (B14826) derivatives, which are important structural motifs in medicinal chemistry. The choice of ligand is crucial for the success of this reaction and depends on the nature of the amine coupling partner.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene | 100 |

Derivatization for Chemical Library Synthesis

The 5-bromoindole (B119039) scaffold is a valuable starting point for the construction of chemical libraries for high-throughput screening in drug discovery. The ability to functionalize the bromine atom through various cross-coupling reactions allows for the rapid generation of a diverse set of molecules with different substituents at the C5 position. This diversity is crucial for exploring the structure-activity relationships of potential drug candidates. The combination of N-alkylation and C5-functionalization provides a powerful strategy for creating large and diverse indole-based chemical libraries.

Reactivity and Stability of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group at the C2 position of the indole ring significantly influences the electronic properties of the molecule and exhibits its own characteristic reactivity and stability.

Potential Transformations and Functional Group Compatibility

The 1,1-difluoroethyl group is generally considered to be a stable functional group under many reaction conditions, including those typically employed for cross-coupling reactions. The carbon-fluorine bond is strong, making the group resistant to cleavage. However, under certain conditions, transformations involving the C-F bonds are possible, though they often require harsh reagents.

The electron-withdrawing nature of the 1,1-difluoroethyl group can affect the reactivity of the indole ring. It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the C6 position. Conversely, it can activate the ring for nucleophilic attack, as discussed in the context of SNAr reactions.

The functional group compatibility of the 1,1-difluoroethyl group is generally good. It is stable to a wide range of reagents used in modern organic synthesis, including many oxidizing and reducing agents, as well as acidic and basic conditions commonly used in cross-coupling reactions. This stability allows for the manipulation of other parts of the molecule without affecting the 1,1-difluoroethyl moiety.

Bioisosteric Considerations and Analog Development

The indole moiety is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drug molecules. mdpi.com Its unique electronic properties and ability to participate in various intermolecular interactions make it an excellent scaffold for drug design. researchgate.net Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug discovery, often employed to enhance potency, selectivity, metabolic stability, or pharmacokinetic profiles. nih.gov

In the context of this compound, bioisosteric considerations can be applied to several parts of the molecule for the development of analogs.

The 1,1-Difluoroethyl Group: The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties. beilstein-archives.org The gem-difluoroalkyl group, such as the 1,1-difluoroethyl moiety at the C2 position, is a notable bioisostere. It is often used to replace carbonyl groups, hydroxyl groups, or single fluorine atoms. This substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through new electronic interactions, and modulate lipophilicity and membrane permeability.

The Indole Core: The indole nucleus itself can be replaced with other heterocyclic systems to explore new chemical space and overcome issues related to metabolism or toxicity. nih.gov This approach, known as scaffold hopping, has led to the development of numerous successful drugs. Common bioisosteres for the indole ring include azaindoles, benzofurans, benzothiophenes, and furo[3,2-b]pyridines. nih.govdoi.org For instance, the replacement of an indole with a furo[3,2-b]pyridine (B1253681) scaffold has been shown to yield compounds with similar receptor affinity but improved selectivity in certain classes of 5-HT receptor agonists. doi.org Another emerging strategy involves the use of BN/CC isosterism, where a C=C bond is replaced by a B-N bond, creating novel BN-indole analogs with distinct electronic properties. rsc.org

The 5-Bromo Substituent: Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to modulate their activity. The bromine at the C5 position can be replaced by other groups to fine-tune electronic and steric properties.

The development of analogs of this compound would involve systematically applying these bioisosteric principles to optimize its biological activity profile.

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| 1,1-Difluoroethyl Group | Carbonyl, Hydroxyl, Trifluoromethyl, Cyclopropyl | Modulate metabolic stability, lipophilicity, and binding interactions. beilstein-archives.org |

| Indole Nucleus | Azaindole, Benzofuran, Furo[3,2-b]pyridine, BN-Indole | Improve selectivity, alter pharmacokinetic properties, explore new intellectual property. nih.govdoi.orgrsc.org |

| 5-Bromo Group | Chloro, Fluoro, Cyano, Methyl, Trifluoromethyl | Fine-tune electronic properties, potency, and metabolic profile. |

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems, including indoles. masterorganicchemistry.com The indole ring is highly reactive towards electrophiles, significantly more so than benzene (B151609), due to the electron-rich nature of the heterocyclic system. nih.gov Substitution typically occurs preferentially at the C3 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by the nitrogen atom's lone pair.

The reactivity and regioselectivity of EAS on the this compound ring are governed by the electronic effects of its substituents.

2-(1,1-difluoroethyl) group: This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups at the C2 position of an indole ring significantly deactivate the entire molecule towards electrophilic attack, particularly at the adjacent C3 position. researchgate.net Studies on closely related 2-trifluoromethyl-indoles have demonstrated this reduced reactivity. mdpi.com

5-Bromo group: The bromine atom on the benzene portion of the indole is also deactivating due to its inductive effect, but it directs incoming electrophiles to the ortho (C4, C6) and para (C7) positions.

The combined effect is a significantly deactivated indole system. While the C3 position remains the most probable site for substitution due to the inherent reactivity of the indole nucleus, harsher reaction conditions would be required compared to unsubstituted indole. Electrophilic attack on the benzene ring (at C4, C6, or C7) is less likely due to the deactivating nature of both the bromo and the substituted pyrrole (B145914) ring moieties.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions are expected to proceed at the C3 position, albeit sluggishly. For example, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely yield the 3,5-dihalo-2-(1,1-difluoroethyl)-1H-indole.

| Reaction | Typical Reagent(s) | Predicted Major Product | Notes |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3,5-Dibromo-2-(1,1-difluoroethyl)-1H-indole | Reactivity is reduced by the electron-withdrawing C2 substituent. researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Bromo-3-chloro-2-(1,1-difluoroethyl)-1H-indole | Analogous reactions are known for 2-CF3-indoles. mdpi.com |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-2-(1,1-difluoroethyl)-3-nitro-1H-indole | Requires carefully controlled, potentially harsh conditions to avoid degradation. |

| Friedel-Crafts Acylation | Acyl chloride / Lewis acid (e.g., AlCl₃) | 3-Acyl-5-bromo-2-(1,1-difluoroethyl)-1H-indole | The deactivated ring may necessitate stronger Lewis acids or higher temperatures. |

Oxidation and Reduction Chemistry of the Indole Core

The indole core can undergo both oxidation and reduction reactions, leading to structurally distinct products with different chemical and biological properties. The substituents on the ring influence its susceptibility to these transformations.

Oxidation: The C2-C3 double bond of the indole nucleus is susceptible to oxidation. Strong oxidizing agents can convert the indole ring into an indole-2,3-dione, commonly known as an isatin. This transformation is well-documented for various substituted indoles. For example, the oxidation of 5-bromoindole yields 5-bromo-1H-indole-2,3-dione (5-bromoisatin). researchgate.netresearchgate.net

In the case of this compound, the presence of the strongly electron-withdrawing 1,1-difluoroethyl group at the C2 position makes the indole ring electron-deficient. This electronic characteristic is expected to render the core more resistant to oxidation compared to electron-rich or unsubstituted indoles. Nevertheless, treatment with potent oxidizing agents (e.g., chromium trioxide, ozone) would be expected to produce the corresponding this compound-2,3-dione.

Reduction: The most common reduction reaction of the indole core is the hydrogenation of the C2-C3 double bond to yield an indoline (B122111) (2,3-dihydroindole). This is typically achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or rhodium, or by using reducing agents like sodium cyanoborohydride in acidic media.

For this compound, catalytic hydrogenation would be expected to selectively reduce the pyrrole ring, leaving the benzene ring and the C-Br and C-F bonds intact under controlled conditions. The product would be 5-Bromo-2-(1,1-difluoroethyl)indoline. The electron-withdrawing nature of the substituents may influence the reaction kinetics, potentially requiring more forcing conditions (higher pressure or temperature) to achieve complete conversion.

| Transformation | Typical Reagent(s) | Expected Product | Structural Change |

|---|---|---|---|

| Oxidation | CrO₃, O₃ | This compound-2,3-dione | Formation of two carbonyl groups at C2 and C3. researchgate.netresearchgate.net |

| Reduction | H₂, Pd/C | 5-Bromo-2-(1,1-difluoroethyl)indoline | Saturation of the C2-C3 double bond. |

Structural Elucidation and Advanced Spectroscopic Analysis of 5 Bromo 2 1,1 Difluoroethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data for the 1H, 13C, or 19F NMR spectra of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole could be found. Therefore, an analysis of the proton, carbon, and fluorine environments, including chemical shifts (δ), coupling constants (J), and signal multiplicities, cannot be provided.

1H NMR for Proton Environment Analysis

Specific 1H NMR spectral data, including chemical shifts and coupling constants for the aromatic and substituent protons of this compound, are not available in the public domain.

13C NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum for this compound, which would reveal the chemical shifts of each unique carbon atom in the molecule, has not been documented in available sources.

19F NMR for Fluorine Environment Characterization

Experimental 19F NMR data, crucial for characterizing the geminal fluorine atoms of the 1,1-difluoroethyl group, is not publicly available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

No 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound have been published. Such studies would be instrumental in confirming the connectivity and spatial relationships of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight of this compound can be calculated as 260.08 g/mol based on its molecular formula (C10H8BrF2N), detailed experimental mass spectrometry data, including its characteristic fragmentation pattern under techniques such as electron ionization (EI), is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific IR and Raman spectra for this compound, which would identify its functional groups and provide insight into its vibrational modes, have not been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental or theoretical UV-Vis spectroscopic data for this compound, including information on its electronic transitions, were found in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases and chemistry literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, no information on its solid-state structure is available.

Crystal Growth Methodologies

As no crystallographic studies have been published, there is no information available regarding the methodologies for the growth of single crystals of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without a crystal structure, a detailed analysis of the intermolecular interactions, such as hydrogen bonding and halogen bonding, for this compound in the solid state cannot be performed.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state has not been determined, as no X-ray crystallographic data is available.

Theoretical and Computational Studies of 5 Bromo 2 1,1 Difluoroethyl 1h Indole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide a robust framework for understanding the behavior of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole at a molecular level.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this process involves minimizing the total electronic energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for such calculations, offering a balance of accuracy and computational cost. chemrxiv.orgniscpr.res.in

The geometry optimization would reveal the planarity of the indole (B1671886) ring system and the preferred orientation of the 1,1-difluoroethyl group at the C2 position and the bromine atom at the C5 position. The substitution at the C5 position on the six-membered ring of the indole has been shown to have a significant effect on the ground state electronic structure. chemrxiv.org The resulting optimized structure provides foundational data for further analysis of the molecule's properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-C2 | 1.38 | C2-N1-C8a | 109.5 |

| C2-C3 | 1.37 | N1-C2-C3 | 110.2 |

| C3-C3a | 1.45 | C2-C3-C3a | 107.8 |

| C5-Br | 1.90 | C4-C5-Br | 120.1 |

| C2-C(ethyl) | 1.51 | N1-C2-C(ethyl) | 125.0 |

| C(ethyl)-F1 | 1.35 | F1-C(ethyl)-F2 | 105.5 |

Note: These values are illustrative and would be determined from a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.netjocpr.com

For indole derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. researchgate.net The presence of the electron-withdrawing bromine and difluoroethyl groups is expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. A smaller HOMO-LUMO gap might suggest higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are hypothetical and would be calculated using a method like DFT at the B3LYP/6-311+G(d,p) level of theory.

Reactivity descriptors derived from quantum chemical calculations provide a detailed picture of how a molecule is likely to interact with other chemical species.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the fluorine atoms, while the hydrogen atom on the nitrogen would exhibit a region of positive potential. nih.gov

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites. The electronegative nitrogen, bromine, and fluorine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of partial positive charge.

Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | +0.20 |

| C5 | +0.05 |

| Br | -0.15 |

| F1 | -0.25 |

| F2 | -0.25 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and interactions of the molecule in a more complex environment.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the difluoroethyl group to the indole ring. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational studies can model these interactions using either implicit or explicit solvent models.

Implicit Solvent Models (e.g., PCM): The Polarizable Continuum Model (PCM) represents the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can provide good estimates of how the solvent affects the electronic properties and geometry of the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in a protic solvent like water or methanol, this method could be used to investigate hydrogen bonding between the N-H group of the indole and solvent molecules. rsc.orgnih.gov Molecular dynamics simulations with explicit solvent can provide insights into the solvation structure and dynamics over time.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Binding Affinity Predictions

As of the latest available research, specific binding affinity predictions for this compound with explicit protein targets have not been detailed in published literature. Computational studies often quantify binding affinity in terms of Gibbs free energy (ΔG), typically expressed in kcal/mol. A more negative value indicates a stronger and more stable interaction. While general principles of molecular interactions apply, without specific docking studies, quantitative predictions for this compound are not available.

Interactive Data Table: Illustrative Binding Affinity Predictions

The following table is a hypothetical representation of data that would be generated from molecular docking studies. Currently, no specific experimental or computational data is available for this compound.

| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tyrosine Kinase | Data Not Available | Data Not Available |

| Cyclooxygenase | Data Not Available | Data Not Available |

| Phosphodiesterase | Data Not Available | Data Not Available |

Identification of Potential Molecular Targets

The identification of potential molecular targets for a novel compound like this compound is a critical step in understanding its pharmacological potential. This is often achieved through reverse docking, where the compound is screened against a large library of protein structures.

Based on the structural motifs present in this compound, particularly the indole nucleus, it is possible to speculate on potential target classes. Indole derivatives are known to interact with a wide range of biological targets. For instance, various substituted indoles have been investigated for their activity against targets such as tyrosine kinases, which are crucial in cancer signaling pathways. Specifically, derivatives of 5-bromoindole-2-carboxylic acid have been the subject of molecular docking studies to assess their potential as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases. These studies have shown that the 5-bromoindole (B119039) moiety can form significant interactions, including hydrogen bonds and pi-alkyl interactions, within the active sites of these enzymes.

However, it is crucial to note that these are related compounds and not the specific molecule . The presence of the 1,1-difluoroethyl group at the 2-position of the indole ring will significantly influence the electronic and steric properties of this compound, and therefore its binding profile to potential protein targets. Without dedicated computational studies for this exact compound, the identification of its specific molecular targets remains an area for future investigation.

Mechanistic Investigations of Biological Interactions of 5 Bromo 2 1,1 Difluoroethyl 1h Indole and Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Indoles

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. chula.ac.thnih.gov The biological profile of an indole derivative can be significantly modulated by the nature and position of its substituents. Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the therapeutic potential of these compounds. This section explores the impact of two key structural features analogous to the title compound: bromine substitution at the 5-position and the presence of a difluoroethyl group.

The introduction of a bromine atom, particularly at the C-5 position of the indole ring, has been shown to profoundly influence the biological and pharmacological properties of the resulting analogues. Halogenation is a common strategy in drug design to enhance potency, and bromine substitution on the indole nucleus often leads to improved activity across various therapeutic areas, including antimicrobial and anti-inflammatory applications. researchgate.netmdpi.com

Research indicates that the presence of bromine at the C-5 position can enhance antifungal activity. For instance, 5-bromoindole (B119039) demonstrated a 7.9-fold increase in activity against Monilinia fructicola and a 13.8-fold increase against Botrytis cinerea when compared to the unsubstituted indole molecule. mdpi.com This enhancement is attributed to the electron-withdrawing nature of bromine, which can alter the electronic properties of the indole ring and improve interactions with biological targets. mdpi.com

In the context of anti-inflammatory action, bromination also plays a significant role. Studies comparing brominated indoles to their non-brominated counterparts revealed a substantial increase in the inhibition of pro-inflammatory mediators. For example, 5-bromoisatin showed potent inhibition of tumor necrosis factor-alpha (TNFα) with an IC50 of 38.05 μM, whereas the non-brominated isatin was significantly less active. mdpi.com This suggests that the bromine atom may contribute to stronger binding interactions within the active sites of inflammatory enzymes or receptors. mdpi.com The lipophilicity conferred by the bromine atom can also enhance membrane permeability, leading to better cellular uptake and bioavailability. chemicalbook.com

Furthermore, in the realm of anticancer research, 5-bromo-substituted indole phytoalexins have been investigated. While some studies have found that 5-bromosubstitution did not always lead to an increase in antiproliferative activity compared to non-brominated parents beilstein-archives.org, other reports suggest that the presence of a halogen at the 5-position of the indole ring can enhance the antiproliferative potential of certain hybrid compounds. researchgate.net For instance, 5-Bromobrassinin has been shown to suppress the growth of aggressive melanoma isograft tumors. beilstein-archives.org

| Compound | Target/Assay | Measure | Value | Fold Increase vs. Indole | Reference |

| Indole | M. fructicola | EC50 | >250 µg/mL | - | mdpi.com |

| 5-Bromoindole | M. fructicola | EC50 | 7.91 µg/mL | ~31.6 | mdpi.com |

| Indole | B. cinerea | EC50 | >250 µg/mL | - | mdpi.com |

| 5-Bromoindole | B. cinerea | EC50 | 18.06 µg/mL | ~13.8 | mdpi.com |

| Isatin | TNFα Inhibition | IC50 | 717.27 µM (predicted) | - | mdpi.com |

| 5-Bromoisatin | TNFα Inhibition | IC50 | 38.05 µM | 18.8 | mdpi.com |

| 6-Bromoindole | TNFα Inhibition | IC50 | 150.01 µM | 4.8 | mdpi.com |

Table 1: Comparison of biological activity between non-brominated and brominated indole analogues, demonstrating the enhanced potency conferred by bromine substitution.

While specific research on the 2-(1,1-difluoroethyl) substituent on an indole core is limited, the incorporation of fluorine and fluoroalkyl groups is a well-established strategy in modern drug discovery to modulate a molecule's properties. researchgate.net Fluorine-containing organic compounds are of considerable interest due to their wide range of biological activities. researchgate.net

The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic profile of a compound. Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. Attaching a difluoroethyl group at the C-2 position could block potential sites of oxidation, thereby increasing the metabolic stability and half-life of the molecule.

Lipophilicity and Permeability: Fluorine is highly electronegative yet minimally increases steric bulk compared to other halogens. The introduction of a CF2 group can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes, including the blood-brain barrier. researchgate.net

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution (pKa) of nearby functional groups, potentially leading to stronger and more specific interactions with target proteins, such as hydrogen bonding or dipole-dipole interactions. nih.gov

Biochemical Pathway Modulation

The biological effects of 5-bromoindole analogues are often rooted in their ability to interact with and modulate specific biochemical pathways. These interactions can occur at the level of enzyme activity or through binding to cellular receptors and interfering with their downstream signaling cascades.

Substituted indoles are known to be effective inhibitors of various enzymes critical to disease pathogenesis. The specific substitution pattern on the indole ring dictates the target selectivity and inhibitory potency.

Cyclooxygenase (COX) Inhibition: Brominated indoles derived from marine mollusks have been identified as potential inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. nih.gov Molecular docking studies suggest that these compounds can anchor within the binding pocket of COX enzymes, interacting with key amino acid residues required for selective inhibition. researchgate.netnih.gov

Tyrosine Kinase Inhibition: Certain 5-bromoindole-2-carboxylic acid derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in many cancers. nih.gov These compounds were shown to bind to the EGFR tyrosine kinase domain, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov

Indoleamine 2,3-dioxygenase (IDO) Inhibition: Brassinin and its synthetic analogue, 5-bromo-brassinin, have been identified as inhibitors of IDO, an enzyme that plays a role in cancer immune escape. researchgate.net By inhibiting IDO, these compounds can interfere with tumoral immune tolerance.

Succinate Dehydrogenase (SDH) Inhibition: In the context of antifungal activity, 5-bromoindole derivatives have been investigated as inhibitors of succinate dehydrogenase (also known as mitochondrial complex II). mdpi.com Inhibition of this enzyme disrupts the fungal electron transport chain and cellular respiration, leading to fungal cell death. mdpi.com

Beyond direct enzyme inhibition, indole derivatives can modulate cellular signaling by interacting with receptors or interfering with signaling pathways.

NFκB Signaling Pathway: Simple brominated indoles, such as 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of the transcription factor NFκB in lipopolysaccharide-stimulated macrophages. mdpi.com NFκB is a key regulator of the expression of pro-inflammatory genes, including those for COX-2 and iNOS. By preventing its translocation to the nucleus, these compounds effectively suppress the inflammatory response at a transcriptional level. mdpi.com

PI3K Signaling Pathway: The indole phytoalexin brassinin, a structural relative, is known to induce cell cycle arrest in the G1 phase by inhibiting the PI3K signaling pathway in human colon cancer cells. beilstein-archives.org

Cell Cycle Regulation: Purified brominated indoles like tyrindoleninone and 6-bromoisatin have been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines. nih.gov Some indole-based molecules are known to inhibit cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are crucial for cell cycle progression, particularly at the G2/M checkpoint. nih.gov

Mechanistic Insights into Antimicrobial Activity (based on related indole derivatives)

Halogenated indole derivatives have emerged as promising candidates for antimicrobial agents due to their multifaceted mechanisms of action that can overcome conventional drug resistance. mdpi.comchemicalbook.com

One of the primary antimicrobial mechanisms for indole derivatives is the inhibition of quorum sensing (QS) . frontiersin.org QS is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including virulence factor production and biofilm formation. Indole and its derivatives can interfere with QS systems, thereby suppressing pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. frontiersin.org

Another key mechanism is the disruption of biofilm formation . Biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Halogenated indoles have been shown to effectively inhibit biofilm formation in various pathogens, including the opportunistic fungus Candida albicans and the bacterium Staphylococcus aureus. mdpi.comnih.gov In C. albicans, the antibiofilm activity is linked to the inhibition of hyphal formation, a crucial virulence factor. This is achieved through the downregulation of several hypha- and biofilm-related genes, such as ALS3, ECE1, and HWP1. nih.gov

Furthermore, the antimicrobial action can be attributed to the inhibition of essential metabolic enzymes , as seen with the inhibition of succinate dehydrogenase in fungi, which cripples cellular energy production. mdpi.com Finally, some studies suggest that indole can increase the uptake of other antimicrobial agents by interacting with bacterial membrane permeases, potentially offering a synergistic effect when used in combination therapies. nih.gov

| Indole Analogue | Target Organism(s) | Mechanism of Action | Reference |

| Halogenated Indoles | Serratia marcescens | Quorum Sensing (QS) Inhibition | frontiersin.org |

| 7-Benzyloxyindole | Candida albicans | Inhibition of hyphal formation; Downregulation of virulence genes (ALS3, HWP1) | nih.gov |

| 5-Bromoindole | M. fructicola, B. cinerea | Inhibition of Succinate Dehydrogenase (SDH), disrupting cellular respiration | mdpi.com |

| Halogenated Indoles | Staphylococcus aureus | Inhibition of biofilm formation | mdpi.com |

| Indole | E. coli, P. aeruginosa | Increases antimicrobial uptake via interaction with Mtr permease | nih.gov |

Table 2: Summary of antimicrobial mechanisms of action for various indole derivatives.

Interaction with Bacterial/Fungal Cellular Targets (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinases)

FtsZ Proteins: The bacterial cell division protein FtsZ has been identified as a promising target for novel antibacterial agents, and certain indole derivatives have been shown to interfere with its function. An indole-core compound, identified as CZ74, has demonstrated the ability to disrupt the polymerization of FtsZ and inhibit its GTPase activity. nih.govnih.govnih.govnih.gov Molecular modeling suggests that this compound may bind to the interdomain cleft of the FtsZ protein, leading to its inhibitory effects. nih.govnih.gov This disruption of FtsZ function ultimately hinders bacterial cell division.

Pyruvate Kinases: Pyruvate kinase (PK) has recently been recognized as a critical enzyme in staphylococci, playing a role in their growth, antibiotic resistance, and biofilm formation. mdpi.com Notably, some brominated oxindole alkaloids have been identified as inhibitors of staphylococcal pyruvate kinase. mdpi.com This suggests that indole scaffolds, particularly those with bromine substitutions, may have the potential to target this key metabolic enzyme in bacteria.

Guanosine pentaphosphate and tetraphosphate ((p)ppGpp) synthetases/hydrolases: Extensive searches of the scientific literature did not yield specific information regarding the direct interaction of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole or its analogues with (p)ppGpp synthetases or hydrolases. However, it is known that indole itself can influence the stringent response regulator (p)ppGpp, which in turn can affect indole production in E. coli. nih.govresearchgate.net This suggests a complex regulatory relationship rather than direct enzymatic inhibition by indole derivatives.

Mechanisms of Biofilm Inhibition

Several studies have highlighted the potential of bromoindoles and other halogenated indoles as effective inhibitors of bacterial biofilm formation. For instance, 4-bromoindole and 5-bromoindole have been shown to significantly inhibit biofilm formation in enterohemorrhagic Escherichia coli (EHEC) O157:H7. bohrium.com The antibiofilm activity of halogenated indoles often follows the order of chloroindoles > bromoindoles > indole > fluoroindoles. bohrium.com

The proposed mechanisms for biofilm inhibition by these compounds include:

Reduction of Motility: Both 4-bromoindole and 5-bromoindole have been observed to decrease swimming and swarming motility, which are crucial for the initial stages of biofilm formation.

Inhibition of Adhesion Factors: These compounds can also reduce the formation of curli, which are amyloid fibers involved in adhesion and biofilm structure in E. coli. bohrium.com

Decreased Cell Surface Hydrophobicity: Chloroindoles, close analogues to bromoindoles, have been found to reduce cell surface hydrophobicity, which is a key factor in the initial attachment of bacteria to surfaces. frontiersin.org

Interference with Quorum Sensing: Indole and its derivatives are known to interfere with quorum sensing (QS) systems in a variety of bacteria, which are central to the regulation of biofilm formation. frontiersin.org

It has also been noted that some halogenated indoles can eradicate bacterial persister cells, which are often found within biofilms and are highly tolerant to conventional antibiotics. nih.gov

Mechanistic Insights into Anti-proliferative and Anticancer Activity (based on related indole derivatives)

A significant body of research points to the potential of indole derivatives as anticancer agents, acting through various mechanisms that disrupt cancer cell proliferation and survival.

Cell Cycle Regulation Interference Mechanisms

Indole derivatives have been shown to induce cell cycle arrest at different phases, with a notable impact on the G2/M phase. For example, a synthetic benz[f]indole-4,9-dione analog demonstrated a potent growth inhibitory effect on human lung cancer cells (A549) by inducing G2/M cell cycle arrest. doi.org This arrest is often associated with the accumulation of key regulatory proteins. In the case of the benz[f]indole-4,9-dione analog, an accumulation of p53 and cyclin B1 was observed, suggesting a p53-dependent mechanism leading to the G2/M block. doi.org

Some 2,3-arylpyridylindole derivatives have shown a biphasic effect on the cell cycle in A549 lung cancer cells. nih.gov At lower concentrations, they induce a G0/G1 arrest through the activation of the JNK/p53/p21 pathway. nih.gov However, at higher concentrations, these derivatives cause a G2/M phase arrest, which is linked to the inhibition of tubulin polymerization and interference with the Akt signaling pathway. nih.gov

| Compound Type | Cell Line | Effect on Cell Cycle | Associated Mechanisms |

| Benz[f]indole-4,9-dione analog | A549 (Human Lung Cancer) | G2/M Arrest | p53 and Cyclin B1 accumulation |

| 2,3-Arylpyridylindole derivatives | A549 (Human Lung Cancer) | G0/G1 Arrest (low conc.) | Activation of JNK/p53/p21 pathway |

| G2/M Arrest (high conc.) | Inhibition of tubulin polymerization, interference with Akt signaling |

Induction of Apoptosis Pathways

A primary mechanism by which indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the balance of pro- and anti-apoptotic proteins, particularly those of the Bcl-2 family.

Several indole-based compounds have been designed as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.com By binding to Bcl-2, these compounds prevent it from inhibiting pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis. mdpi.com For instance, the indole-based Bcl-2 inhibitor Obatoclax is known to influence the mitochondrial apoptotic pathway by altering mitochondrial membrane permeability and promoting the release of pro-apoptotic proteins. mdpi.com

The induction of apoptosis by indole derivatives is also frequently linked to the activation of caspases, a family of proteases that execute the apoptotic program. Indole-2-carboxylic acid derivatives have been shown to induce the hallmarks of apoptosis, including caspase-3/-7 activation, in MCL-1-dependent cancer cell lines. researchgate.net Furthermore, some 2,3-arylpyridylindole derivatives have been found to decrease the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov

| Indole Derivative Class | Cancer Cell Line | Apoptotic Mechanism | Key Molecular Events |

| Indole-based Bcl-2 inhibitors | MCF-7, MDA-MB-231, A549 | Inhibition of Bcl-2 | Disruption of Bcl-2's anti-apoptotic function |

| Indole-2-carboxylic acids | MCL-1-dependent cell lines | Caspase activation | Activation of caspase-3/-7 |

| 2,3-Arylpyridylindole derivatives | A549 | Downregulation of anti-apoptotic proteins | Decreased expression of Bcl-2 and Mcl-1 |

Kinase Inhibition Mechanisms

Indole derivatives have emerged as a versatile scaffold for the development of kinase inhibitors, targeting a wide array of kinases that are often dysregulated in cancer. These compounds can act as pan-kinase inhibitors or be designed for specificity against particular kinases. nih.govresearchgate.net

A broad spectrum of kinases has been reported to be inhibited by various indole derivatives, including:

PIM kinases

Cyclin-dependent kinases (CDKs)

Tyrosine kinases (TKs)

AKT

SRC

Phosphoinositide 3-kinases (PI3K) nih.govresearchgate.net

The structure-activity relationship (SAR) studies have provided insights into the structural modifications of the indole ring that can enhance kinase inhibitory activity. For example, substitutions at the 4th position of the indole ring have been associated with potent PI3K inhibition, while modifications at the 2nd and 6th positions have yielded potent CDK5 inhibitors. nih.govresearchgate.net The inhibitory potential of indole derivatives extends to a wide variety of biological targets involved in cancer pathology, including tyrosine kinases, serine/threonine-specific protein kinases, and lipid kinases. nih.gov

Potential Applications and Future Research Directions

Role as a Privileged Scaffold in Pre-clinical Drug Discovery (General)

The indole (B1671886) ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." ijpsr.infobenthamdirect.com This term describes molecular frameworks that are capable of binding to a variety of biological receptors with high affinity, making them versatile starting points for drug design. ijpsr.infoingentaconnect.com The indole nucleus is a key structural component in numerous natural products, alkaloids, and approved pharmaceuticals, highlighting its biological relevance and therapeutic utility. benthamdirect.commdpi.com

The potential of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole as a privileged scaffold is enhanced by its specific substitutions:

5-Bromo Substitution : The introduction of a bromine atom can significantly influence a molecule's pharmacological profile. Bromination may increase therapeutic activity and favorably alter metabolic pathways, potentially increasing the duration of action. ump.edu.plump.edu.pl The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction with biological targets that can enhance binding affinity and selectivity. ump.edu.pl Furthermore, the bromine atom serves as a versatile synthetic handle, allowing for further structural modifications through cross-coupling reactions to build diverse chemical libraries for screening. beilstein-archives.org

The combination of the proven indole core with the modulating effects of bromine and the gem-difluoroethyl group makes this compound an exceptionally promising scaffold for the discovery of new drug candidates targeting a wide array of diseases. mdpi.comnih.gov

mdpi.com| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory (NSAID) |

| Sumatriptan (B127528) | Anti-migraine |

| Ondansetron | Anti-emetic |

| Sertindole | Antipsychotic |

| Tadalafil | Erectile Dysfunction / Pulmonary Hypertension |

Potential for Advanced Materials Chemistry and Functional Materials

Beyond pharmaceuticals, the structural features of this compound suggest its potential utility in the development of advanced functional materials. Organofluorine compounds are integral to materials science, finding applications in everything from polymers to liquid crystals. cas.cnspringernature.comresearchgate.net

The indole nucleus is an electron-rich aromatic system, a property often exploited in organic electronics. The introduction of the strongly electron-withdrawing 1,1-difluoroethyl group and the heavy bromine atom can significantly modulate the electronic properties of the indole ring, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic characteristics is critical for designing materials for specific applications:

Organic Electronics : Derivatives of this scaffold could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The tailored electronic properties could lead to materials with improved charge transport, stability, and efficiency.

Functional Polymers : Incorporation of the this compound unit into a polymer backbone could yield materials with unique properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and specific optical properties. researchgate.net

Future research in this area would involve synthesizing oligomers and polymers incorporating this scaffold and characterizing their photophysical, electronic, and thermal properties to assess their suitability for various material applications.

Development of New Synthetic Methodologies for Fluorinated Indoles

The synthesis of complex organofluorine compounds remains a significant challenge in organic chemistry, driving continuous innovation in synthetic methodology. cas.cnbenthamdirect.com The structure of this compound itself presents an interesting synthetic target, and its development is intertwined with the broader field of creating fluorinated heterocycles. Future research will likely focus on developing more efficient, scalable, and environmentally benign ("green") methods to access this and related structures. benthamdirect.comresearchgate.net

Key areas for methodological development include:

Late-Stage Fluorination : Introducing fluorine atoms or fluoroalkyl groups at a late stage of a synthesis is highly desirable as it allows for the rapid diversification of complex molecules. cas.cn

C-H Functionalization : Directly converting C-H bonds on the indole nucleus to C-CF₂CH₃ bonds would be a highly atom-economical approach. Palladium-catalyzed methods have already shown promise for the C-H functionalization of indoles with fluorinated groups. nih.govresearchgate.net

Electrochemical Synthesis : Anodic fluorination represents a "green" alternative to traditional reagents, using electricity to drive the formation of C-F bonds. researchgate.net

Novel Reagent Development : The creation of new, safer, and more effective reagents for introducing the -CF₂CH₃ group is an ongoing area of research.

| Methodology | Description | Potential Advantage |

|---|---|---|

| C-H Functionalization nih.govresearchgate.net | Direct conversion of a C-H bond on the indole ring to a C-F or C-fluoroalkyl bond. | High atom economy; avoids pre-functionalization steps. |

| Electrophilic Fluorination acs.orgnih.gov | Use of an electrophilic fluorine source (e.g., Selectfluor) to add fluorine to an electron-rich intermediate. | Often proceeds under mild conditions with high regioselectivity. |

| Electrochemical Fluorination researchgate.net | Anodic oxidation in the presence of a fluoride (B91410) source to form C-F bonds. | Avoids hazardous reagents; aligns with green chemistry principles. |

| Building Block Approach nih.gov | Synthesis using a precursor that already contains the desired fluoroalkyl group. | Reliable for accessing specific isomers; avoids direct handling of challenging fluorinating agents. |

Exploration of Novel Mechanistic Pathways and Target Identification

For a novel scaffold like this compound, a primary research direction is the identification of its biological targets and the elucidation of its mechanism of action. Based on the extensive literature for related indole derivatives, several target classes are of immediate interest for investigation. mdpi.comnih.gov

Initial screening efforts would likely focus on targets where indole is a known pharmacophore:

Protein Kinases : Many indole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Targets such as VEGFR, EGFR, and other tyrosine kinases would be primary candidates. d-nb.infonih.gov

Nuclear Receptors : These receptors, such as PPARα, are involved in regulating metabolism, and indole-based molecules have been designed to modulate their activity. mdpi.comresearchgate.net

Epigenetic Targets : Enzymes involved in epigenetic regulation, such as lysine-specific demethylase 1 (LSD1), have been successfully targeted by indole-based inhibitors. nih.gov

Mechanistic studies would aim to understand how the specific structural features of this compound contribute to its biological activity. The fluorine atoms can serve as powerful mechanistic probes. nih.gov For example, their unique NMR signature (¹⁹F NMR) can be used to monitor enzyme-inhibitor interactions and conformational changes within the active site. nih.gov Furthermore, the gem-difluoroethyl group can influence the inhibitor's binding mode and kinetics, potentially leading to slow-offset inhibition or covalent bond formation with the target, which can be advantageous for therapeutic efficacy. rroij.com

| Target Class | Example | Therapeutic Area |

|---|---|---|

| Protein Kinases nih.govd-nb.infonih.gov | EGFR, VEGFR-2 | Oncology |

| G-Protein Coupled Receptors (GPCRs) ingentaconnect.com | 5-HT Receptors | Neurology, Psychiatry |

| Epigenetic Enzymes nih.gov | LSD1, HDAC | Oncology |

| Nuclear Receptors researchgate.net | PPARα | Metabolic Diseases |

| Microtubules nih.gov | Tubulin | Oncology |

Integration with Chemoinformatics and Artificial Intelligence for Rational Compound Design and Optimization

Modern drug discovery and materials science heavily rely on computational tools to accelerate progress and reduce costs. nih.govpreprints.org The compound this compound is an ideal candidate for a research program driven by chemoinformatics and artificial intelligence (AI).

Future research directions integrating these technologies would include:

Rational Compound Design : Starting with the core scaffold, AI-driven generative models can design vast virtual libraries of derivatives by suggesting modifications at various positions on the indole ring. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity to a target, metabolic stability, and synthetic accessibility. mdpi.com

Predictive Modeling : Machine learning (ML) models can be built to predict the physicochemical and biological properties of these virtual derivatives. This includes quantitative structure-activity relationship (QSAR) models to predict potency and models to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, allowing researchers to prioritize the most promising compounds for synthesis. preprints.org

Scaffold Hopping and Lead Optimization : AI tools can identify novel scaffolds that mimic the binding mode of this compound but have different core structures, a process known as scaffold hopping. frontiersin.org For lead optimization, AI can suggest subtle modifications to improve potency, selectivity, or pharmacokinetic properties. preprints.org

Synthesis Prediction : Retrosynthesis algorithms powered by AI can analyze a target derivative and propose the most efficient and cost-effective synthetic routes, a crucial step in accelerating the design-make-test-analyze cycle. nih.gov

By integrating these computational approaches, the exploration of the chemical space around this compound can be performed with unprecedented speed and efficiency, maximizing the potential for discovering novel therapeutic agents or advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(1,1-difluoroethyl)-1H-indole, and what reaction conditions are typically employed?

Methodological Answer: The synthesis of halogenated indole derivatives like this compound often involves alkylation or nucleophilic substitution. A plausible route is based on analogous procedures for N-alkylation of 5-bromoindoles:

- Step 1: React 5-bromo-1H-indole with a 1,1-difluoroethyl halide (e.g., bromide or iodide) in anhydrous DMSO using NaH as a base.

- Step 2: Stir under inert atmosphere (N₂/Ar) at room temperature for 12–24 hours.

- Step 3: Purify via flash chromatography (e.g., 70:30 EtOAc/hexane) or recrystallization.

Key parameters from similar syntheses: